molecular formula C13H12F3N3O4 B5103333 [3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-nitrophenyl)methanone

[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-nitrophenyl)methanone

Cat. No.: B5103333
M. Wt: 331.25 g/mol
InChI Key: HTKICTPSGNSXBV-UHFFFAOYSA-N
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Description

3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Attachment of the nitrophenyl group: This step involves the reaction of the pyrazole derivative with a nitrophenyl halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its functional groups can interact with various biological molecules, providing insights into their mechanisms of action.

Medicine

In medicine, 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its trifluoromethyl group can impart unique characteristics such as increased stability and hydrophobicity to the materials.

Mechanism of Action

The mechanism of action of 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s binding affinity through hydrophobic interactions. The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

Compared to similar compounds, 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4/c1-2-9-7-12(21,13(14,15)16)18(17-9)11(20)8-4-3-5-10(6-8)19(22)23/h3-6,21H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKICTPSGNSXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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